molecular formula C7H13Cl2N3 B6351079 3-(1-Hydrazinylethyl)pyridine dihydrochloride CAS No. 1993053-95-4

3-(1-Hydrazinylethyl)pyridine dihydrochloride

Cat. No.: B6351079
CAS No.: 1993053-95-4
M. Wt: 210.10 g/mol
InChI Key: LPTXJLCSHLELQW-UHFFFAOYSA-N
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Description

3-(1-Hydrazinylethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound contains a hydrazine group attached to an ethyl chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydrazinylethyl)pyridine dihydrochloride typically involves the reaction of 3-acetylpyridine with hydrazine hydrate. The reaction proceeds as follows:

    Step 1: 3-Acetylpyridine is reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol.

    Step 2: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

    Step 3: The resulting product is then purified by recrystallization or other suitable purification techniques to obtain 3-(1-Hydrazinylethyl)pyridine.

    Step 4: The purified product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of 3-acetylpyridine and hydrazine hydrate are reacted in industrial reactors.

    Continuous Reflux: The reaction mixture is continuously heated under reflux conditions to ensure complete conversion.

    Purification: The product is purified using industrial-scale crystallization or chromatography techniques.

    Salt Formation: The purified product is converted to the dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydrazinylethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazones or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(1-Hydrazinylethyl)pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinylethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydrazinylethyl)pyridine: The base compound without the dihydrochloride salt.

    4-(1-Hydrazinylethyl)pyridine dihydrochloride: A positional isomer with the hydrazine group attached to the fourth position of the pyridine ring.

    2-(1-Hydrazinylethyl)pyridine dihydrochloride: Another positional isomer with the hydrazine group attached to the second position of the pyridine ring.

Uniqueness

3-(1-Hydrazinylethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the hydrazine group relative to the pyridine ring can affect the compound’s electronic distribution and steric interactions, leading to distinct chemical and biological activities.

Properties

IUPAC Name

1-pyridin-3-ylethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-3-2-4-9-5-7;;/h2-6,10H,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTXJLCSHLELQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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